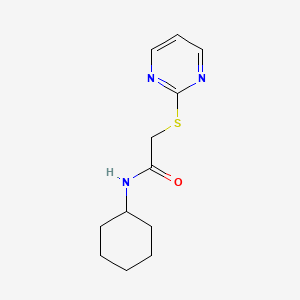

N-cyclohexyl-2-(2-pyrimidinylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide often involves the use of cyanoacetamides as starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a compound class related to this compound, has been described using chiral amino acids, leading to the formation of compounds capable of adopting specific conformations (Costello et al., 1991). Additionally, the synthesis of substituted 1,3-cyclohexadienes, closely related to the subject compound, has been reported through the Michael reaction (Dyachenko et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features a pyridine ring and various substitutions that influence their overall conformation and properties. For example, in a closely related compound, the acetamido fragment was found nearly coplanar with the pyridyl ring, influencing the compound's overall molecular geometry (Mague et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new derivatives with diverse properties. For instance, the reaction of cyanoacetamides with various reagents has been shown to yield novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Behbehani et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research has shown that derivatives of pyrimidinone and oxazinone, which can be synthesized using precursors related to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide, exhibit significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal strains, showing comparable activity to standard antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). Such findings highlight the potential of this compound derivatives in developing new antimicrobial agents.

Synthetic Chemistry and Drug Development

In synthetic chemistry, this compound serves as a versatile precursor for creating a variety of heterocyclic compounds. This includes the development of compounds with potential as insecticides, showcasing the chemical's role in creating innovative solutions for pest control (Fadda et al., 2017). Moreover, the synthesis of novel thiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide, a closely related compound, has been explored for their antimicrobial activity, further emphasizing the importance of such chemical structures in pharmaceutical research (Ali et al., 2010).

Novel Pharmaceutical Agents

The chemical framework of this compound and its derivatives has been instrumental in the discovery and evaluation of new pharmaceutical agents. For instance, compounds synthesized from related precursors have shown promise as regulators of cytokine production, offering potential therapeutic avenues for treating conditions such as septic shock and inflammatory diseases (Fukuda et al., 2000). This underscores the compound's relevance in developing drugs with immunomodulatory effects.

Propiedades

IUPAC Name |

N-cyclohexyl-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPDWUAPEJXIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)